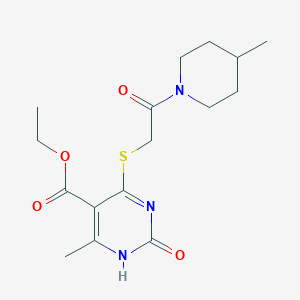

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Beschreibung

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by:

- A 6-methyl group on the pyrimidine ring.

- An ethyl carboxylate ester at position 5.

- A thioether linkage at position 4, connected to a 2-(4-methylpiperidin-1-yl)-2-oxoethyl substituent.

- A ketone group at position 2.

Eigenschaften

IUPAC Name |

ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-4-23-15(21)13-11(3)17-16(22)18-14(13)24-9-12(20)19-7-5-10(2)6-8-19/h10H,4-9H2,1-3H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINNTSRBDNLEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCC(CC2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of ethyl acetoacetate with thiourea to form the pyrimidine ring, followed by the introduction of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity. Common reagents include alkyl halides and amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: Research has shown its potential as an anticancer agent, particularly against lung cancer cell lines.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth or the prevention of viral replication. The exact pathways involved depend on the specific biological context and the target organism.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The target compound’s uniqueness lies in its 4-methylpiperidin-1-yl-thioethyl side chain. Below is a comparison with analogs from literature:

Pharmacological and Physicochemical Properties

- Piperidine Moieties : Present in the target compound and ’s analog, these groups are common in CNS drugs due to their ability to cross the blood-brain barrier .

- Thioether vs.

- Trifluoromethyl Groups : ’s compound shows how CF₃ can increase metabolic stability, a feature absent in the target compound .

Crystallographic and Spectroscopic Data

- X-ray Crystallography: Used to confirm structures in and for thioxo and cyanophenyl derivatives . The target compound’s structure could be similarly validated.

- NMR/HRMS : Standard techniques for verifying purity and substituent positions (e.g., ) .

Key Research Findings and Gaps

- Antibacterial Activity : highlights thioether-linked dihydropyrimidines with antibacterial effects, suggesting the target compound may share this trait .

- Synthetic Flexibility : The dihydropyrimidine core allows diverse substitutions, enabling tailored pharmacokinetic profiles.

- Unanswered Questions: No direct data on the target compound’s bioactivity, solubility, or toxicity exists in the provided evidence.

Biologische Aktivität

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.43 g/mol

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Ethyl Derivative | C. albicans | 8 µg/mL |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Case Study Example : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to Ethyl 6-methyl compounds significantly reduced TNF-alpha levels in macrophage cultures, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Activity

Research has also indicated potential anticancer properties of similar pyrimidine derivatives. Ethyl 6-methyl derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Caspase activation |

| MCF7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Apoptosis induction |

The mechanisms through which Ethyl 6-methyl compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways involved in cell growth and proliferation.

- Modulation of Gene Expression : By influencing transcription factors and signaling pathways, these compounds can alter gene expression related to inflammation and tumor progression.

- Interaction with Membrane Receptors : Some studies suggest that these compounds may interact with various membrane receptors, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.